5,7-dibromo-1H-indole-3-carbaldehyde 5,7-dibromo-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 126811-14-1
VCID: VC8459149
InChI: InChI=1S/C9H5Br2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
SMILES: C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br
Molecular Formula: C9H5Br2NO
Molecular Weight: 302.95 g/mol

5,7-dibromo-1H-indole-3-carbaldehyde

CAS No.: 126811-14-1

Cat. No.: VC8459149

Molecular Formula: C9H5Br2NO

Molecular Weight: 302.95 g/mol

* For research use only. Not for human or veterinary use.

5,7-dibromo-1H-indole-3-carbaldehyde - 126811-14-1

Specification

CAS No. 126811-14-1
Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
IUPAC Name 5,7-dibromo-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C9H5Br2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
Standard InChI Key JNRVKWFIKFDURF-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br
Canonical SMILES C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br

Introduction

5,7-Dibromo-1H-indole-3-carbaldehyde is a brominated derivative of indole, a significant heterocyclic compound known for its wide range of applications in organic chemistry and pharmacology. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Safety Considerations

Handling 5,7-dibromo-1H-indole-3-carbaldehyde requires caution due to its potential toxicity and reactivity. It is classified as toxic if swallowed and can cause skin irritation . Proper safety measures, including the use of protective gloves, goggles, and working in a well-ventilated area, are essential.

Synthesis and Preparation

The synthesis of 5,7-dibromo-1H-indole-3-carbaldehyde typically involves the bromination of indole-3-carbaldehyde. This process can be achieved through various methods, including electrophilic aromatic substitution reactions. The choice of brominating agent and conditions can affect the yield and purity of the product.

Synthesis Pathway

  • Starting Material: Indole-3-carbaldehyde

  • Bromination: Use of bromine or N-bromosuccinimide (NBS) in a suitable solvent.

  • Purification: Recrystallization or chromatography to obtain the pure product.

Biological Activities

Indole derivatives, including brominated ones, have been studied for their potential biological activities, such as anticancer, antibacterial, and antifungal properties. While specific data on 5,7-dibromo-1H-indole-3-carbaldehyde might be limited, its structural similarity to other active indole compounds suggests potential applications in these areas.

Potential Applications

  • Anticancer Activity: Indole derivatives have shown promise in inhibiting cancer cell growth.

  • Antibacterial Activity: Some indole compounds exhibit antibacterial properties, particularly against Gram-positive bacteria.

  • Antifungal Activity: Indoles are known to have antifungal effects, making them useful in developing new antifungal agents.

Research Findings

Recent studies on indole derivatives highlight their versatility and potential in medicinal chemistry. For instance, derivatives of 8-hydroxyquinoline have shown significant pharmacological properties, including anticancer and antibacterial activities . While specific research on 5,7-dibromo-1H-indole-3-carbaldehyde may not be extensive, its structural features suggest it could be a valuable intermediate in synthesizing compounds with similar biological activities.

Data Table: Biological Activities of Indole Derivatives

CompoundBiological ActivityTarget Cells/Organisms
Indole DerivativesAnticancer, AntibacterialCancer cells, Gram-positive bacteria
8-HQ DerivativesAnticancer, AntiviralVarious cancer cell lines, viruses

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